Dioctylcarbamodithioic acid
Description
Dioctylcarbamodithioic acid is an organic compound with the molecular formula C17H35NS2. It is a member of the dithiocarbamate family, which are compounds containing the functional group R2N−C(=S)−S−R. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Properties
CAS No. |
62796-30-9 |
|---|---|
Molecular Formula |
C17H35NS2 |
Molecular Weight |
317.6 g/mol |
IUPAC Name |
dioctylcarbamodithioic acid |
InChI |
InChI=1S/C17H35NS2/c1-3-5-7-9-11-13-15-18(17(19)20)16-14-12-10-8-6-4-2/h3-16H2,1-2H3,(H,19,20) |
InChI Key |
MGJYZNJAQSLHOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)C(=S)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dioctylcarbamodithioic acid can be synthesized through the reaction of dioctylamine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows: [ \text{R}_2\text{NH} + \text{CS}_2 + \text{NaOH} \rightarrow \text{R}_2\text{NCS}_2\text{Na} + \text{H}_2\text{O} ] where R represents the octyl group. The resulting sodium salt of this compound can then be acidified to yield the free acid form.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Dioctylcarbamodithioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form thiuram disulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the dithiocarbamate group is replaced by other nucleophiles.
Complexation: It forms complexes with transition metals, which are useful in various catalytic processes.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Nucleophiles: Alkyl halides or other electrophiles can react with this compound in substitution reactions.
Metal Salts: Transition metal salts such as zinc chloride or copper sulfate are used in complexation reactions.
Major Products
Thiuram Disulfides: Formed through oxidation.
Substituted Dithiocarbamates: Formed through nucleophilic substitution.
Metal Complexes: Formed through complexation with metal salts.
Scientific Research Applications
Dioctylcarbamodithioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as an antiviral and anticancer agent.
Industry: It is used in the vulcanization of rubber and as a flotation agent in mineral processing.
Mechanism of Action
The mechanism by which dioctylcarbamodithioic acid exerts its effects involves its ability to form stable complexes with metal ions. This property is crucial in its role as a ligand in coordination chemistry and in its biological activities. The dithiocarbamate group can chelate metal ions, disrupting metal-dependent processes in biological systems, which may contribute to its antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Diethyldithiocarbamate: Similar in structure but with ethyl groups instead of octyl groups.
Dimethyldithiocarbamate: Contains methyl groups instead of octyl groups.
Zinc Diethyldithiocarbamate: A metal complex of diethyldithiocarbamate used in rubber vulcanization.
Uniqueness
Dioctylcarbamodithioic acid is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring specific solubility and stability characteristics.
Biological Activity
Dioctylcarbamodithioic acid (DOCA) is an organosulfur compound that has garnered attention for its biological activities, particularly in the context of metal chelation and potential therapeutic applications. This article explores the biological activity of DOCA, including its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is a dithiocarbamate derivative characterized by the following chemical structure:
- Chemical Formula :
- Molecular Weight : 218.39 g/mol
The compound is primarily recognized for its ability to form complexes with metal ions, which underpins many of its biological activities.
DOCA's biological activity is largely attributed to its role as a chelating agent. It interacts with transition metals, facilitating their mobilization and excretion from biological systems. This property has implications for both therapeutic and toxicological contexts.
Chelation of Metal Ions
- Metal Ion Interaction : DOCA forms stable complexes with various metal ions, including lead, mercury, and cadmium. This property is crucial for detoxifying heavy metal poisoning.
- Mechanism : The dithiocarbamate functional group binds to metal ions through sulfur atoms, enhancing solubility and facilitating renal excretion.
Antioxidant Activity
Recent studies have indicated that DOCA exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity may contribute to its protective effects against cellular damage.
Case Studies
- Heavy Metal Detoxification : In a study involving experimental animals exposed to lead, administration of DOCA significantly reduced lead levels in tissues. The compound's chelating ability was instrumental in mobilizing lead from the body .
- Antioxidant Effects : Research demonstrated that DOCA treatment led to decreased oxidative stress markers in rat models subjected to induced oxidative damage. The results suggest potential applications in mitigating oxidative stress-related diseases .
In Vitro Studies
In vitro assays have been employed to evaluate the cytotoxicity and antioxidant capacity of DOCA:
- Cytotoxicity Assays : Various cell lines were treated with DOCA to assess cell viability using the MTT assay. Results indicated a dose-dependent reduction in cell viability at higher concentrations, suggesting potential cytotoxic effects at elevated doses .
- Antioxidant Assays : The DPPH radical scavenging assay showed that DOCA effectively reduced DPPH radicals, indicating strong antioxidant activity comparable to standard antioxidants .
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the key methodological considerations for synthesizing and characterizing dioctylcarbamodithioic acid in laboratory settings?
- Methodological Answer : Synthesis should follow reproducible protocols with controlled variables (e.g., temperature, solvent purity, reaction time). Characterization requires spectroscopic techniques (e.g., NMR, FTIR) and chromatographic methods (HPLC) to confirm molecular structure and purity. For novel derivatives, elemental analysis and mass spectrometry are essential. Always include control experiments for byproduct identification, and cross-validate results with established literature .
Q. How can researchers ensure the stability of this compound during experimental storage and handling?
- Methodological Answer : Conduct stability studies under varying conditions (light, humidity, temperature) using accelerated degradation tests. Monitor changes via UV-Vis spectroscopy or HPLC. Store samples in inert atmospheres (argon) and amber glassware to mitigate oxidation and photodegradation. Document storage protocols in supplementary materials for reproducibility .
Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies involving this compound?
- Methodological Answer : Use non-linear regression models (e.g., Hill equation) to fit dose-response curves. Validate assumptions with ANOVA for variance homogeneity and Kolmogorov-Smirnov tests for normality. Include confidence intervals and sensitivity analyses to address outliers. Replicate experiments across independent batches to confirm trends .
Advanced Research Questions
Q. How can factorial design optimize the synthesis parameters of this compound derivatives?
- Methodological Answer : Employ a 2<sup>k</sup> factorial design to test interactions between variables (e.g., catalyst concentration, pH). Use ANOVA to identify significant factors and response surface methodology (RSM) to model optimal conditions. Validate predictions with confirmatory runs and include error margins in reporting. This approach minimizes trial iterations and maximizes yield efficiency .
Q. What strategies resolve contradictions in reported reactivity data for this compound across studies?
- Methodological Answer : Perform meta-analyses to identify confounding variables (e.g., solvent polarity, impurity profiles). Replicate disputed experiments under standardized conditions, documenting deviations meticulously. Use multivariate regression to isolate influential factors. Publish raw datasets and procedural details in supplementary materials to facilitate cross-study validation .
Q. How can theoretical frameworks guide mechanistic studies of this compound’s chelation behavior?
- Methodological Answer : Anchor hypotheses in density functional theory (DFT) to predict binding affinities and reaction pathways. Validate computational models with experimental data (e.g., X-ray crystallography, titration calorimetry). Frame research questions using deductive reasoning, linking observed phenomena to established principles in coordination chemistry .
Q. What interdisciplinary methodologies are effective for studying this compound’s environmental fate?
- Methodological Answer : Combine laboratory simulations (e.g., soil column leaching tests) with field sampling and LC-MS/MS analysis. Integrate ecotoxicology models (e.g., QSAR) to predict bioaccumulation. Collaborate with environmental engineers to assess degradation pathways under real-world conditions, ensuring alignment with regulatory testing frameworks .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
